6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, also known as 6-DMP-2-PEP, is an organic compound with a molecular weight of 254.33 g/mol and a chemical formula of C13H16N2O3. It is a member of the pyridazinone family of compounds and has been the subject of numerous scientific studies in recent years. 6-DMP-2-PEP has demonstrated a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
科学的研究の応用
6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been studied for its potential to act as an antifungal agent. In organic synthesis, this compound has been studied for its potential to act as a catalyst for the synthesis of various compounds. In biochemistry, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
作用機序
Target of Action
The primary target of CCG-304015 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway is associated with poor clinical outcomes in several types of cancer .
Mode of Action
CCG-304015 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
CCG-304015 affects the Rho/SRF pathway , which is involved in the regulation of gene expression . By inhibiting this pathway, CCG-304015 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .
Result of Action
CCG-304015 has shown promising results in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Furthermore, CCG-304015 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .
実験室実験の利点と制限
The use of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, this compound is relatively stable and has a low toxicity, making it relatively safe to use in experiments. However, one limitation of using this compound is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in experiments.
将来の方向性
Given its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry, there are a number of potential future directions for research on 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one. For example, further research could be conducted into the exact mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the synthesis of this compound, as well as its potential to act as a catalyst for the synthesis of various compounds. Finally, further research could be conducted into the potential biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in laboratory experiments.
合成法
6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one can be synthesized through a multi-step process. The first step involves the condensation of 3,4-dimethoxyphenol with prop-2-en-1-yl acetate in the presence of p-toluenesulfonic acid. This reaction produces the intermediate 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)acetate. The second step involves the reaction of the intermediate with hydrazine hydrate in the presence of acetic acid. This reaction yields the desired product, this compound.
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-prop-2-enylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h4-8,10H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQFICPNHXTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。